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molecular formula C5H3Cl2N B042133 2,5-Dichloropyridine CAS No. 16110-09-1

2,5-Dichloropyridine

Cat. No. B042133
M. Wt: 147.99 g/mol
InChI Key: GCTFDMFLLBCLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732456B2

Procedure details

A mixture of 2,5-dichloropyridine (10.0 g), potassium vinyltrifluoroborate (10.86 g), dichloromethane complex (2.5 g) of dichloro-1,1′-bis(diphenylphosphino)-ferrocene palladium (II), triethylamine (14.13 mL) and ethanol (150 mL) was stirred overnight under reflux. After cooling the system to room temperature, ethyl acetate was added, followed by washing with saturated aqueous sodium hydrogencarbonate solution and saturated brine and drying over anhydrous sodium sulfate. Concentrating the solvent under reduced pressure, the resulting residue was distilled under reduced pressure (63° C., 8 mmHg) to provide the title compound (6.50 g, 69%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.86 g
Type
reactant
Reaction Step One
Quantity
14.13 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[CH:9]([B-](F)(F)F)=[CH2:10].[K+].C(N(CC)CC)C.C(O)C>[Pd+2].ClC1C=C[C-](P(C2C=CC=CC=2)C2C=CC=CC=2)C=1Cl.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C(OCC)(=O)C>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([CH:9]=[CH2:10])=[N:3][CH:4]=1 |f:1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)Cl
Name
Quantity
10.86 g
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
Quantity
14.13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd+2].ClC1=C([C-](C=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)Cl.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WASH
Type
WASH
Details
by washing with saturated aqueous sodium hydrogencarbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrating the solvent under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the resulting residue was distilled under reduced pressure (63° C., 8 mmHg)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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